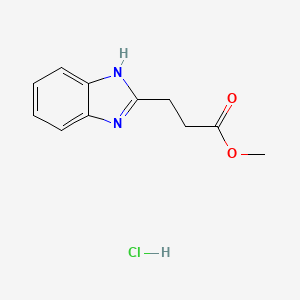

methyl 3-(1{H}-benzimidazol-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl 3-(1{H}-benzimidazol-2-yl)propanoate is a chemical compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Méthodes De Préparation

The synthesis of methyl 3-(1{H}-benzimidazol-2-yl)propanoate typically involves the reaction of 1H-benzimidazole with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

methyl 3-(1{H}-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted benzimidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Applications De Recherche Scientifique

methyl 3-(1{H}-benzimidazol-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

Medicine: Research has explored its use as an anticancer agent, with some studies suggesting that it can inhibit the growth of certain cancer cell lines.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mécanisme D'action

The mechanism of action of methyl 3-(1{H}-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular processes like DNA replication and protein synthesis .

Comparaison Avec Des Composés Similaires

methyl 3-(1{H}-benzimidazol-2-yl)propanoate can be compared with other benzimidazole derivatives, such as:

Methyl 2-(1H-benzimidazol-2-yl)acetate: Similar in structure but with a shorter carbon chain, leading to different chemical and biological properties.

Methyl 4-(1H-benzimidazol-2-yl)butanoate: Has a longer carbon chain, which can affect its solubility and reactivity.

Benzimidazole: The parent compound, which lacks the ester and propanoate groups, resulting in different reactivity and applications

Activité Biologique

Methyl 3-(1H-benzimidazol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-(1H-benzimidazol-2-yl)propanoate has the molecular formula C12H12N2O2 and a molecular weight of approximately 220.24 g/mol. Its structure features a benzimidazole moiety, which is known for contributing to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including methyl 3-(1H-benzimidazol-2-yl)propanoate. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Case Study:

In a study examining the effects of benzimidazole derivatives on colorectal cancer cells (Caco-2), methyl 3-(1H-benzimidazol-2-yl)propanoate demonstrated significant cytotoxicity. The compound was tested at concentrations up to 100 µM, resulting in a notable reduction in cell viability compared to untreated controls (p < 0.001) .

Table 1: Anticancer Activity Against Caco-2 Cells

| Compound | Concentration (µM) | Cell Viability (%) | p-value |

|---|---|---|---|

| Methyl 3-(1H-benzimidazol-2-yl)propanoate | 100 | 39.8 | <0.001 |

| Cisplatin | 100 | 25.0 | <0.001 |

Antimicrobial Activity

The antimicrobial properties of methyl 3-(1H-benzimidazol-2-yl)propanoate have been evaluated against various bacterial and fungal strains. The compound exhibits broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.

Research Findings:

A study assessed the minimum inhibitory concentration (MIC) of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Methyl 3-(1H-benzimidazol-2-yl)propanoate showed promising results with an MIC comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Standard Drug (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 62.5 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

Antioxidant Activity

The antioxidant capacity of methyl 3-(1H-benzimidazol-2-yl)propanoate has also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress.

Evaluation Method:

The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays. The results indicate that the compound exhibits significant antioxidant activity, outperforming some standard antioxidants .

Table 3: Antioxidant Activity Assay Results

| Assay Type | EC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 40 |

| Vitamin E | 60 |

Propriétés

IUPAC Name |

methyl 3-(1H-benzimidazol-2-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-6-10-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHWYIASYUBXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.